

An In-depth Technical Guide to 4-Methylthiazole-5-carboxaldehyde

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Compound of Interest

Compound Name: 4-Methylthiazole-5-carboxaldehyde

Cat. No.: B1296927

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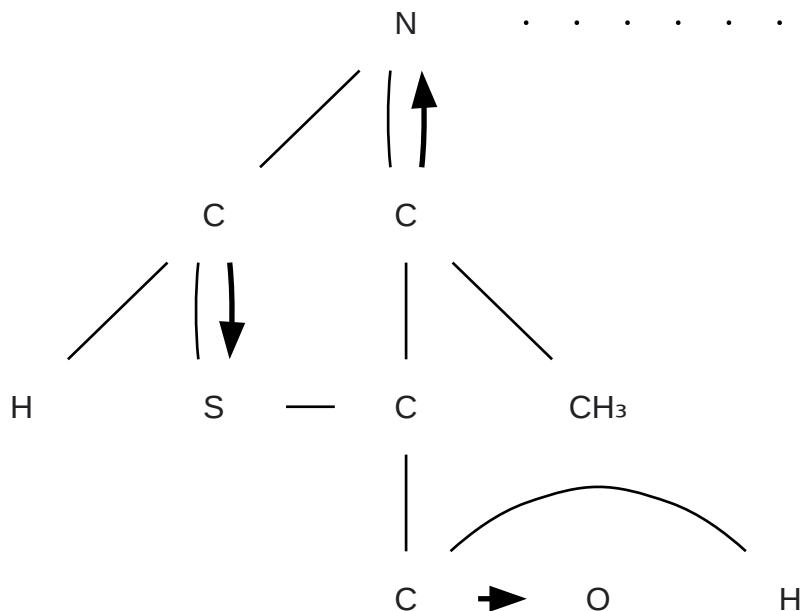
This document provides a comprehensive overview of **4-Methylthiazole-5-carboxaldehyde**, a key intermediate in the synthesis of various pharmaceutical compounds, including the antibiotic Cefditoren pivoxil.^{[1][2]} It details the compound's structure, chemical properties, and established synthesis protocols.

Chemical Structure and Nomenclature

The definitive IUPAC name for this compound is 4-methyl-1,3-thiazole-5-carbaldehyde.^{[3][4]} It is also commonly referred to by several synonyms, including:

- **4-Methylthiazole-5-carboxaldehyde**^[3]
- 4-Methyl-5-thiazolecarboxaldehyde^[3]
- 5-Formyl-4-methylthiazole^[3]
- 4-Methyl-5-formyl-1,3-thiazole^[3]

The molecular structure consists of a thiazole ring substituted with a methyl group at position 4 and a carboxaldehyde (formyl) group at position 5.



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Figure 1: Chemical structure of **4-Methylthiazole-5-carboxaldehyde**.

Physicochemical Properties

A summary of the key quantitative data for **4-Methylthiazole-5-carboxaldehyde** is presented below.

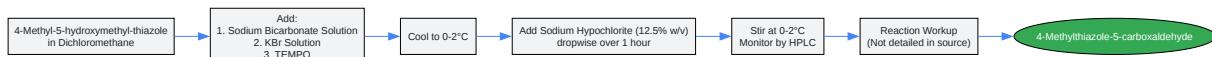
Property	Value	Reference(s)
Molecular Formula	C ₅ H ₅ NOS	[5]
Molecular Weight	127.16 g/mol	
Appearance	Light yellow crystal	[4]
Melting Point	74-78 °C	[6]
Boiling Point	228.1 °C at 760 mmHg 118 °C at 21 mmHg	[4][6]
Density	1.27 g/cm ³	[4]
Solubility	Slightly soluble in water	[6]
Purity (Assay)	≥97%	
InChI Key	JJVIEMFQPALZOZ-UHFFFAOYSA-N	[3]
SMILES	CC1=C(SC=N1)C=O	[3]

Experimental Synthesis Protocols

Several methods for the synthesis of **4-Methylthiazole-5-carboxaldehyde** have been reported. The following are detailed protocols for key synthetic routes.

This process involves the oxidation of the corresponding alcohol precursor using a TEMPO-catalyzed reaction with sodium hypochlorite.[1][7]

Workflow Diagram:



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